ent-Avibactam sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

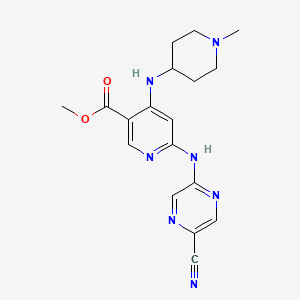

Molecular Formula |

C18H21N7O2 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(1-methylpiperidin-4-yl)amino]pyridine-3-carboxylate |

InChI |

InChI=1S/C18H21N7O2/c1-25-5-3-12(4-6-25)23-15-7-16(22-10-14(15)18(26)27-2)24-17-11-20-13(8-19)9-21-17/h7,9-12H,3-6H2,1-2H3,(H2,21,22,23,24) |

InChI Key |

VWCOELSGXGLYKL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)NC2=CC(=NC=C2C(=O)OC)NC3=NC=C(N=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of ent-Avibactam Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam, a potent β-lactamase inhibitor, plays a crucial role in combating antibiotic resistance. Its enantiomer, ent-avibactam, possesses the (2R, 5S) stereochemistry. While the synthesis of avibactam is well-documented, this guide provides a detailed technical overview of the synthetic pathways to its enantiomer, ent-avibactam sodium. By leveraging stereoselective enzymatic resolutions and strategic chiral separations, the synthesis of the key enantiomeric intermediates can be achieved. This document outlines the core synthetic strategies, provides detailed experimental protocols for key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Avibactam is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor that has been approved for clinical use in combination with ceftazidime.[1] Its unique mechanism of action involves reversible covalent inhibition of a wide range of serine β-lactamases, including class A, C, and some class D enzymes.[2] The stereochemistry of avibactam is critical for its biological activity. The synthesis of its enantiomer, ent-avibactam, which has the opposite stereochemical configuration at its chiral centers, is of significant interest for structure-activity relationship (SAR) studies and as a reference standard in analytical methods.

This technical guide focuses on the synthesis of this compound, the sodium salt of the (2R, 5S)-enantiomer of avibactam. The synthesis hinges on the preparation of the key chiral intermediate, (2R, 5S)-5-((benzyloxy)amino)piperidine-2-carboxylate, which can be isolated from the mother liquor of the avibactam synthesis that employs enzymatic resolution.

Retrosynthetic Analysis

The synthesis of this compound can be approached via a retrosynthetic strategy analogous to that of avibactam. The core of the strategy involves the formation of the diazabicyclooctane ring system from a suitably functionalized piperidine precursor.

References

An In-depth Technical Guide to the Mechanism of Action of Avibactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that employs a novel covalent and reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2][3][4] Unlike traditional β-lactamase inhibitors, avibactam forms a stable carbamoyl-enzyme adduct that undergoes slow, reversible deacylation to regenerate the active inhibitor.[5][6][7] This unique mechanism of action restores the efficacy of partner β-lactam antibiotics against many multidrug-resistant Gram-negative bacteria. This guide provides a detailed technical overview of the mechanism of action of avibactam sodium, including its stereochemistry, quantitative inhibitory data, detailed experimental protocols for its characterization, and visual representations of its inhibitory pathway and experimental workflows. It is important to note that while the topic specifies "ent-avibactam sodium," the vast majority of scientific literature and all clinically relevant data pertain to "avibactam sodium." "Ent-avibactam" is the enantiomer of avibactam and is not the clinically utilized form; therefore, this guide will focus on the active and extensively studied avibactam.[8][9][10]

Introduction: Stereochemistry and Chemical Identity

Avibactam is a synthetic diazabicyclooctane (DBO) derivative. The clinically active and approved form of the drug is avibactam, which has the specific stereochemistry of (2S, 5R).[11] Its enantiomer, "ent-avibactam," possesses the opposite stereochemical configuration. While "this compound" is available as a research chemical (CAS No. 396731-20-7), there is a notable lack of published data on its specific β-lactamase inhibitory activity and mechanism of action.[8][10][12][13][14] Therefore, all subsequent information in this guide refers to the clinically relevant (2S, 5R)-avibactam sodium.

Core Mechanism of Action: Reversible Covalent Inhibition

The inhibitory action of avibactam against serine β-lactamases is a multi-step process characterized by the formation of a covalent bond with the active site serine, followed by a unique and slow reversal of this bond.[3][5][6] This reversibility distinguishes avibactam from "classic" β-lactamase inhibitors like clavulanic acid and tazobactam, which act as irreversible inactivators.[15]

The process can be summarized as follows:

-

Non-covalent Binding: Avibactam initially binds non-covalently to the active site of the β-lactamase.

-

Acylation (Carbamoylation): The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of the urea bond within the DBO ring of avibactam. This leads to the opening of the five-membered ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[7][16]

-

Deacylation and Recyclization: The carbamoyl-enzyme adduct is relatively stable but can undergo a slow deacylation process. Uniquely, this deacylation does not result in the hydrolysis and destruction of the inhibitor. Instead, the DBO ring reforms, and intact, active avibactam is released from the enzyme.[5][6][7] This allows a single molecule of avibactam to potentially inhibit multiple β-lactamase molecules.[17]

This mechanism is visually represented in the following signaling pathway diagram:

Caption: Reversible covalent inhibition of β-lactamase by avibactam.

Quantitative Inhibitory Activity

The efficacy of avibactam has been quantified against a wide range of clinically relevant β-lactamases. The following tables summarize key kinetic parameters, including the second-order rate of acylation (k₂/K), the rate of deacylation (k_off), and the 50% inhibitory concentration (IC₅₀).

Table 1: Kinetic Parameters of Avibactam Against Various β-Lactamases

| β-Lactamase | Ambler Class | k₂/K (M⁻¹s⁻¹) | k_off (s⁻¹) | Half-life (t₁/₂) for Deacylation (min) |

| CTX-M-15 | A | 1.0 x 10⁵[1][18] | 2.9 x 10⁻⁴[1] | 40[1] |

| KPC-2 | A | 3.6 x 10⁴[1][18] | 1.4 x 10⁻⁴[1] | 82[1] |

| TEM-1 | A | - | 7.5 x 10⁻⁴[6] | 16[6] |

| E. cloacae P99 AmpC | C | 2.0 x 10³[1][18] | 3.8 x 10⁻⁵[1] | 300[1] |

| P. aeruginosa PAO1 AmpC | C | 1.2 x 10³[1][18] | 1.9 x 10⁻³[1] | 6[1] |

| OXA-10 | D | 1.1 x 10¹[1][18] | <1.5 x 10⁻⁶[1] | >5 days[1][18] |

| OXA-48 | D | 1.4 x 10³[1][18] | 1.1 x 10⁻⁴[1] | 105[1] |

| OXA-163 | D | 1720 ± 75[19] | - | - |

| OXA-427 | D | - | - | - |

Note: Data compiled from multiple sources. Experimental conditions may vary.

Table 2: IC₅₀ Values of Avibactam for Purified β-Lactamases

| β-Lactamase | Ambler Class | IC₅₀ (µM) after 60 min incubation |

| TEM-1 | A | - |

| CTX-M-15 | A | 0.002[20] |

| SHV-5 | A | - |

| KPC-2 | A | - |

| P. aeruginosa AmpC | C | - |

| E. cloacae P99 AmpC | C | - |

| OXA-10 | D | - |

| OXA-23 | D | - |

| OXA-24 | D | 0.54[20] |

| OXA-48 | D | - |

Note: Data for some enzymes were not available in the cited source.

Detailed Experimental Protocols

The characterization of avibactam's mechanism of action relies on several key experimental techniques. Detailed methodologies for these experiments are outlined below.

Enzyme Kinetics: Acylation and Deacylation Rate Determination

Objective: To determine the kinetic constants for the acylation (k₂/K) and deacylation (k_off) of β-lactamases by avibactam.

Methodology:

-

Enzyme and Reagent Preparation:

-

Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA variants) are prepared and their concentrations determined.[1]

-

Avibactam solutions of varying concentrations are prepared in an appropriate buffer (e.g., phosphate buffer).[1]

-

A chromogenic β-lactam substrate, such as nitrocefin, is used as a reporter of enzyme activity.[1]

-

-

Acylation Rate (k₂/K) Measurement:

-

Enzyme assays are performed in a temperature-controlled spectrophotometer.[1]

-

The enzyme is pre-incubated with various concentrations of avibactam for different time intervals.

-

The reaction is initiated by the addition of nitrocefin, and the rate of hydrolysis is monitored by measuring the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin).

-

The observed rate constants (k_obs) for inactivation at each avibactam concentration are determined by fitting the progress curves to an exponential decay equation.

-

The second-order rate constant (k₂/K) is obtained from the slope of a linear plot of k_obs versus avibactam concentration.[1]

-

-

Deacylation Rate (k_off) Measurement (Jump Dilution Method):

-

The enzyme is incubated with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.[1]

-

The reaction mixture is then rapidly diluted (e.g., >1000-fold) into a solution containing nitrocefin to prevent re-binding of the released avibactam.[1]

-

The return of enzyme activity is monitored continuously over time by measuring the hydrolysis of nitrocefin.

-

The deacylation rate constant (k_off) is determined by fitting the data of activity regain to a first-order exponential equation.[1]

-

The following diagram illustrates the experimental workflow for determining enzyme kinetic parameters:

Caption: Workflow for determining acylation and deacylation rates.

Mass Spectrometry: Analysis of Acyl-Enzyme Complex and Reversibility

Objective: To confirm the covalent nature of the enzyme-inhibitor interaction, determine the mass of the acyl-enzyme adduct, and verify the regeneration of intact avibactam upon deacylation.

Methodology:

-

Acyl-Enzyme Complex Formation:

-

Mass Spectrometry Analysis of the Adduct:

-

The purified acyl-enzyme complex is analyzed by electrospray ionization mass spectrometry (ESI-MS).[1][7]

-

The observed mass of the complex is compared to the theoretical mass of the enzyme plus the mass of avibactam (minus any leaving groups). A mass increase corresponding to the molecular weight of avibactam confirms the formation of a 1:1 covalent adduct.[7]

-

-

Analysis of Deacylation Products:

-

The acyl-enzyme complex is incubated under conditions that promote deacylation (e.g., prolonged incubation at 37°C).

-

The reaction mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the released products.

-

The presence of a compound with the same mass and retention time as the intact avibactam standard confirms the reversible nature of the inhibition.[6]

-

X-ray Crystallography: Structural Basis of Inhibition

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase complex to understand the molecular interactions responsible for binding and inhibition.

Methodology:

-

Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

-

Crystallization:

-

Data Collection and Structure Determination:

-

The crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

-

The diffraction data are processed, and the structure is solved using molecular replacement with a known β-lactamase structure as a search model.

-

The electron density map is used to build and refine the model of the protein and the covalently bound avibactam.[4][16][21]

-

Conclusion

Avibactam sodium represents a significant advancement in the fight against antibiotic resistance due to its unique, reversible covalent mechanism of action against a broad range of serine β-lactamases. Its ability to be regenerated after inhibiting an enzyme molecule is a key feature that distinguishes it from other β-lactamase inhibitors. The detailed understanding of its interaction with β-lactamases at the molecular level, elucidated through kinetic, mass spectrometric, and crystallographic studies, provides a solid foundation for the rational design of future generations of β-lactamase inhibitors. While the enantiomer, ent-avibactam, exists, the current body of scientific evidence overwhelmingly supports the (2S, 5R)-stereoisomer, avibactam, as the clinically and mechanistically relevant compound.

References

- 1. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2427. Comparison of Ceftazidime–Avibactam and Ceftolozane-Tazobactam In Vitro Activities When Tested Against Gram-Negative Bacteria Isolated From Patients Hospitalized With Pneumonia in US Medical Centers (2017) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CAS No- 396731-20-7 | Simson Pharma Limited [simsonpharma.com]

- 9. Avibactam Enantiomer | SynZeal [synzeal.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 396731-20-7 | WQA73120 | Biosynth [biosynth.com]

- 13. This compound Salt | 396731-20-7 - Coompo [coompo.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Inhibition by Avibactam and Clavulanate of the β-Lactamases KPC-2 and CTX-M-15 Harboring the Substitution N132G in the Conserved SDN Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interactions between Avibactam and Ceftazidime-Hydrolyzing Class D β-Lactamases [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Atomic-Resolution Structure of a Class C β-Lactamase and Its Complex with Avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enantiomer in the Shadows: An In-depth Technical Guide to the Discovery and Development of ent-Avibactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria. Its ability to restore the efficacy of β-lactam antibiotics has led to the successful clinical development of combination therapies. However, the focus of research and development has almost exclusively been on the active (2S,5R)-enantiomer. This technical guide delves into the discovery and development of its counterpart, ent-Avibactam sodium, the (1R,2S,5R)-enantiomer. While extensive biological data on ent-Avibactam is conspicuously absent from the scientific literature, this guide will provide a comprehensive overview of the synthesis, what is known about its activity (or lack thereof), and the pivotal role stereochemistry plays in the efficacy of Avibactam.

The Pivotal Role of Stereochemistry: Avibactam vs. ent-Avibactam

Avibactam's potent inhibitory activity is intrinsically linked to its specific three-dimensional structure. The (2S,5R) configuration allows for optimal binding and interaction with the active site of β-lactamase enzymes. In contrast, its enantiomer, ent-Avibactam, with a (1R,2S,5R) configuration, is presumed to be biologically inactive or significantly less active. This is a common phenomenon in pharmacology, where the precise spatial arrangement of atoms is crucial for molecular recognition by biological targets. The lack of published biological data for ent-Avibactam strongly suggests that early in the development process, it was identified as the inactive enantiomer and therefore not pursued for further investigation.

Synthesis and Stereochemical Control

The synthesis of Avibactam is a complex multi-step process where controlling the stereochemistry is paramount to ensure the production of the desired active enantiomer. Several stereoselective synthetic routes have been developed to achieve this.

Key Synthetic Strategies:

-

Chiral Resolution: One common approach involves the synthesis of a racemic or diastereomeric mixture of a key intermediate, followed by separation of the desired stereoisomer. Enzymatic resolution, for instance, utilizes lipases to selectively acylate one enantiomer of a piperidine-based intermediate, allowing for the separation of the desired precursor to Avibactam.

-

Asymmetric Synthesis: More advanced methods focus on the direct, stereocontrolled synthesis of the chiral core. Rh-catalyzed asymmetric hydrogenation of an enamine intermediate has been successfully employed to establish the correct stereochemistry early in the synthetic pathway, leading to a more efficient process.

The synthesis of ent-Avibactam would proceed through analogous synthetic routes, but would either start with the opposite enantiomer of a chiral building block or utilize a resolution method to isolate the undesired enantiomer from a racemic mixture.

Mechanism of Action of Avibactam

Avibactam is a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] Its mechanism involves a multi-step process within the bacterial periplasm:

-

Non-covalent Binding: Avibactam initially binds non-covalently to the active site of the β-lactamase enzyme.

-

Covalent Acylation: The serine residue in the active site of the enzyme attacks the carbonyl group of Avibactam's urea ring, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.

-

Reversible Deacylation: Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the carbamoyl-enzyme intermediate with Avibactam can undergo a reversible recyclization reaction, releasing the intact and active Avibactam molecule. This allows a single molecule of Avibactam to inhibit multiple β-lactamase molecules.[2]

dot

References

Technical Guide: Chemical Properties of ent-Avibactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of ent-Avibactam sodium. Avibactam is a potent, non-β-lactam β-lactamase inhibitor, and ent-Avibactam is its enantiomer. While extensive research has been conducted on Avibactam, public domain data specifically detailing the chemical and biological properties of its enantiomer, this compound, is notably scarce. This guide summarizes the available information for this compound, supplemented with data from its pharmacologically active counterpart, Avibactam sodium, to provide a comparative context. The document covers physicochemical properties, and the established mechanism of action for Avibactam, which is presumed to be analogous for its enantiomer. Experimental protocols and signaling pathway diagrams are included to facilitate further research and development.

Introduction

Avibactam sodium is a diazabicyclooctane β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1] It is the (2S,5R)-stereoisomer. Its enantiomer, this compound, possesses the (2R,5S) configuration. While commercially available for research purposes, dedicated studies detailing the chemical and biological profile of this compound are limited in peer-reviewed literature. This guide aims to collate the existing data for this compound and leverage the extensive knowledge of Avibactam sodium to provide a foundational understanding for researchers.

Physicochemical Properties

Quantitative data for this compound is sparse. The following tables summarize the known properties of both this compound and Avibactam sodium for comparative purposes.

Table 1: General Properties

| Property | This compound | Avibactam Sodium | Reference(s) |

| IUPAC Name | sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | sodium [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | [2][3] |

| CAS Number | 396731-20-7 | 1192491-61-4 | [3][4] |

| Molecular Formula | C₇H₁₀N₃NaO₆S | C₇H₁₀N₃NaO₆S | [3][5] |

| Molecular Weight | 287.23 g/mol | 287.23 g/mol | [3][5] |

| Appearance | White crystalline powder (presumed) | White crystalline powder | [6] |

Table 2: Computed Physicochemical Data

| Property | Value (for both enantiomers) | Reference(s) |

| Exact Mass | 287.01880050 Da | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 141 Ų | [2] |

Table 3: Experimental Data for Avibactam Sodium (Data for this compound Not Available)

| Property | Value | Reference(s) |

| Melting Point | >208°C (decomposes) | [7] |

| Water Solubility | ≈10 g/L | [6] |

| Stability in Solution | Degrades over time in aqueous solution; stability is temperature-dependent. In 0.9% NaCl solution, degradation can exceed 10% after 72 hours of refrigeration followed by 12 hours at 32°C. | [8][9] |

Biological Activity and Mechanism of Action

This compound is described as a broad-spectrum β-lactamase inhibitor.[4][10] One supplier suggests that its IC₅₀ value is significantly lower than that of clavulanic acid and tazobactam against TEM-1 and P99 enzymes, though this claim is not independently verified in peer-reviewed literature.[10]

The mechanism of action for Avibactam is well-established and involves the covalent, but reversible, inhibition of serine β-lactamases.[11][12] It is presumed that ent-Avibactam follows the same mechanistic pathway. The process involves:

-

Binding: The inhibitor docks into the active site of the β-lactamase enzyme.

-

Acylation: The catalytic serine residue in the enzyme's active site attacks the carbonyl group of the diazabicyclooctane core, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Reversibility: Unlike many other β-lactamase inhibitors, the reaction is reversible. The intact inhibitor can be slowly released from the enzyme, a process known as recyclization.[11]

This mechanism is effective against a wide range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[12]

Visualizing the Mechanism of Action

The following diagram illustrates the established mechanism of β-lactamase inhibition by a diazabicyclooctane inhibitor like Avibactam.

Caption: Reversible inhibition of β-lactamase by ent-Avibactam.

Experimental Protocols

Stereoselective Synthesis and Chiral Separation (General Workflow)

The synthesis of Avibactam typically involves the creation of a racemic or diastereomeric mixture of a key piperidine intermediate, followed by chiral separation or stereoselective transformations.

Workflow for obtaining ent-Avibactam:

Caption: A generalized workflow for the isolation of ent-Avibactam.

A patent describes the separation of the (1R,2S,5R) and (1S,2R,5S) enantiomers of an Avibactam precursor using a Chiralpak AD-H column with a mobile phase of n-heptane/ethanol/diethylamine. This highlights the feasibility of chiral chromatography for isolating ent-Avibactam.

Characterization Methods

Standard analytical techniques would be employed for the characterization of this compound. Based on the available data for Avibactam, these would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure. Specific spectral data for ent-Avibactam is not published.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and for chiral analysis to confirm enantiomeric excess.

Conclusion

This compound remains a molecule of interest due to its relationship with the clinically significant β-lactamase inhibitor, Avibactam. However, there is a pronounced lack of publicly available data on its specific chemical properties and biological activity. This guide has compiled the limited information available and provided context by drawing on the extensive research conducted on Avibactam sodium. The provided diagrams for the mechanism of action and experimental workflows are based on established principles for this class of compounds and are intended to serve as a foundation for future research into the unique characteristics of this compound. Further investigation is required to fully elucidate the chemical and pharmacological profile of this enantiomer and to determine its potential role in antimicrobial research and development.

References

- 1. CN106432060A - Preparation method for chiral isomers of key intermediate of Avibactam sodium - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Molecular Mechanism of Avibactam-Mediated β-Lactamase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ole.uff.br [ole.uff.br]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Unveiling the Biological Activity of ent-Avibactam Sodium: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of ent-avibactam sodium, a potent β-lactamase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for its evaluation, and illustrates its mechanism of action.

Executive Summary

ent-Avibactam, also known as AVE1330A, is the enantiomer of the clinically significant β-lactamase inhibitor avibactam. While avibactam is well-established in combination therapies against multi-drug resistant Gram-negative bacteria, the biological profile of its enantiomer is less characterized. This guide consolidates available data, revealing that ent-avibactam is a potent inhibitor of Ambler class A and class C β-lactamases, demonstrating significant potential in overcoming bacterial resistance mechanisms.

Core Biological Activity and Mechanism of Action

ent-Avibactam functions as a non-β-lactam β-lactamase inhibitor. Its primary mechanism involves the formation of a stable, covalent adduct with the serine residue in the active site of β-lactamase enzymes. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.

The inhibition mechanism is characterized by the opening of ent-avibactam's bridged bicyclic ring structure upon nucleophilic attack by the enzyme's active site serine. The resulting carbamoyl-enzyme complex is highly stable, leading to a low turnover of the inhibitor and prolonged inactivation of the β-lactamase.[1][2] This covalent but reversible inhibition is a hallmark of the diazabicyclooctane class of inhibitors.

References

An In-depth Technical Guide on ent-Avibactam Sodium as a Beta-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a critical global health challenge. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of avibactam and its enantiomer, ent-avibactam sodium, focusing on their mechanism of action, synthesis, and inhibitory activity against various β-lactamases. While substantial data exists for avibactam, information regarding its enantiomer is less prevalent in publicly available literature.

Avibactam and ent-Avibactam: Structure and Stereochemistry

Avibactam is a diazabicyclooctane (DBO) derivative with a unique structure that mimics the transition state of β-lactam hydrolysis.[3] Its chemical name is sodium (2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate. The stereochemistry of avibactam is crucial for its inhibitory activity. Its enantiomer, ent-avibactam, possesses the opposite stereochemical configuration: (1R,2S,5R)-rel-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, monosodium salt.[4]

Mechanism of Action: Reversible Covalent Inhibition

Avibactam functions as a covalent, reversible inhibitor of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][5][6] The inhibition mechanism involves a two-step process:

-

Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the urea moiety in avibactam, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Deacylation: Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the acyl-enzyme complex with avibactam slowly undergoes deacylation through a recyclization process, regenerating the intact, active avibactam molecule.[6] This reversibility allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.

The following diagram illustrates the mechanism of reversible covalent inhibition by avibactam.

Synthesis of Avibactam and ent-Avibactam

The synthesis of avibactam is a multi-step process that often involves the creation of a key chiral intermediate.[7][8] One common strategy involves the use of biological lipase resolution to achieve the desired stereochemistry.[7] The synthesis of ent-avibactam would require the use of the opposite enantiomer of the chiral starting materials or a different resolution technique to obtain the desired stereoisomer. The chiral separation of intermediates is a critical step and can be achieved using techniques like column chromatography.[9]

The generalized workflow for the synthesis and separation of avibactam enantiomers is depicted below.

In Vitro Inhibitory Activity

Avibactam

Avibactam has demonstrated potent inhibitory activity against a wide range of β-lactamases. The tables below summarize the available kinetic data for avibactam against key Class A, Class C, and Class D β-lactamases.

Table 1: Inhibition of Class A β-Lactamases by Avibactam

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) | IC₅₀ (nM) |

| TEM-1 | >1.6 x 10⁵ | 7.5 x 10⁻⁴ | 8 |

| CTX-M-15 | 1.0 x 10⁵ | 2.9 x 10⁻⁴ | 5 |

| KPC-2 | 1.3 x 10⁴ | 1.4 x 10⁻⁴ | - |

Data compiled from multiple sources.[3][6][10][11]

Table 2: Inhibition of Class C β-Lactamases by Avibactam

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) |

| P. aeruginosa AmpC | 1.4 x 10³ | 1.9 x 10⁻³ |

| E. cloacae P99 | 2.1 x 10³ | 3.8 x 10⁻⁵ |

Data compiled from multiple sources.[1][10]

Table 3: Inhibition of Class D β-Lactamases by Avibactam

| Enzyme | k₂/Kᵢ (M⁻¹s⁻¹) | k_off (s⁻¹) |

| OXA-10 | 1.1 x 10¹ | <1.3 x 10⁻⁶ |

| OXA-48 | 1.1 x 10³ | 2.2 x 10⁻⁵ |

Data compiled from a study by Ehmann et al.[10]

This compound

Quantitative data directly comparing the inhibitory activity of ent-avibactam with avibactam is limited in the available literature. However, it is reported that the IC₅₀ value of this compound is significantly lower than that of older β-lactamase inhibitors like clavulanic acid and tazobactam against TEM-1 and P99 enzymes, indicating its potential as a broad-spectrum inhibitor.[4] Further studies are required to fully elucidate its inhibitory profile against a wider range of β-lactamases and to provide a direct comparison with avibactam.

Experimental Protocols

Determination of IC₅₀ and Kᵢ Values for β-Lactamase Inhibition

A common method for determining the inhibitory potency of a compound is to measure its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ).

Workflow for IC₅₀ and Kᵢ Determination

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the β-lactamase enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

Prepare serial dilutions of the inhibitor (ent-avibactam or avibactam) in the assay buffer.

-

Prepare a stock solution of a chromogenic substrate, such as nitrocefin, in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in the assay buffer.[12][13]

-

-

Assay Procedure:

-

In a 96-well microplate, add the enzyme solution to wells containing varying concentrations of the inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for hydrolyzed nitrocefin) over time using a microplate reader.[13][14]

-

-

Data Analysis:

-

Calculate the initial reaction rates (velocity) from the linear portion of the absorbance versus time plots.

-

Plot the percentage of inhibition (relative to a control with no inhibitor) against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, especially for reversible competitive inhibitors. For slow-binding inhibitors, more complex kinetic analyses are required.[15][16][17]

-

Minimum Inhibitory Concentration (MIC) Testing

MIC testing is performed to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. When evaluating a β-lactamase inhibitor, it is typically tested in combination with a β-lactam antibiotic.

Protocol for Broth Microdilution MIC Testing:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

-

Antibiotic and Inhibitor Preparation: Prepare serial dilutions of the β-lactam antibiotic (e.g., ceftazidime) in a 96-well microplate containing cation-adjusted Mueller-Hinton broth. A fixed concentration of the β-lactamase inhibitor (ent-avibactam or avibactam) is added to each well.[18][19]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

Avibactam is a potent, broad-spectrum β-lactamase inhibitor with a unique reversible covalent mechanism of action. Its efficacy against a wide range of Class A, C, and some Class D β-lactamases makes it a valuable tool in combating antibiotic resistance. While its enantiomer, this compound, has been identified as a β-lactamase inhibitor with promising activity, a comprehensive, publicly available dataset for direct quantitative comparison with avibactam is currently lacking. The experimental protocols detailed in this guide provide a framework for the further characterization of ent-avibactam and other novel β-lactamase inhibitors, which is crucial for the continued development of effective therapies against multidrug-resistant bacteria.

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Avibactam sodium | Beta-lactamase Inhibitor | AmBeed.com [ambeed.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sketchviz.com [sketchviz.com]

- 9. mdpi.com [mdpi.com]

- 10. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study | PLOS One [journals.plos.org]

- 12. toku-e.com [toku-e.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

- 16. The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of ent-Avibactam Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Avibactam sodium is the enantiomer of avibactam sodium, a clinically significant β-lactamase inhibitor. A comprehensive understanding of its three-dimensional structure and physicochemical properties is paramount for research, development, and quality control. This technical guide provides a detailed overview of the structural analysis of this compound, including its chemical identity, and expected crystallographic and spectroscopic properties based on available data for its diastereomer, avibactam sodium. Methodologies for key analytical techniques are also detailed to facilitate the replication and validation of these findings.

Chemical Identity

This compound is the monosodium salt of the enantiomer of avibactam. Its chemical structure is characterized by a diazabicyclooctane core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | sodium [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate[1][2] |

| CAS Number | 396731-20-7[3][4][5] |

| Molecular Formula | C₇H₁₀N₃NaO₆S[3] |

| Molecular Weight | 287.23 g/mol [3][6] |

| SMILES | C1C--INVALID-LINK--C(=O)N.[Na+][2] |

Crystallographic Analysis

While specific single-crystal X-ray diffraction data for this compound is not publicly available, extensive studies on the crystalline forms of its diastereomer, avibactam sodium, provide critical insights into its expected solid-state properties. Several polymorphic forms of avibactam sodium have been identified, with detailed characterization using Powder X-ray Diffraction (PXRD). It is reasonable to expect that this compound can also exist in various crystalline forms.

Expected Crystalline Forms

Based on patent literature, avibactam sodium can exist in multiple crystalline forms, including anhydrous and hydrated states. For instance, a specific anhydrous crystalline form, designated as Form C, has been characterized.

Table 2: Powder X-ray Diffraction Peaks for Avibactam Sodium (Form C)

| 2-Theta Angle (°) (± 0.2)° |

| 6.5 |

| 14.4 |

| 15.5 |

| 18.0 |

| 19.3 |

Data obtained from studies on avibactam sodium, the diastereomer of this compound.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

This section outlines a typical experimental protocol for obtaining PXRD data.

-

Sample Preparation: A small amount of the crystalline sample is gently packed into a sample holder. The surface is flattened to ensure a uniform plane for X-ray irradiation.

-

Instrumentation: A powder X-ray diffractometer is used, commonly equipped with a copper X-ray source (Cu-Kα radiation, λ ≈ 1.54 Å).

-

Data Collection: The diffractogram is recorded over a 2-theta range, for example, from 2° to 40°, with a defined step size and scan speed. The measurement is typically conducted at room temperature.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2-theta angle, is analyzed to identify the characteristic peaks of the crystalline form.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and purity of this compound. As enantiomers, this compound and avibactam sodium are expected to have identical spectra in achiral environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic Fourier Transform Infrared (FTIR) Peaks for Avibactam Sodium (Form C)

| Wavenumber (cm⁻¹) (± 2 cm⁻¹) | Functional Group Assignment |

| 3459 | N-H stretching (amide) |

| 1690 | C=O stretching (amide and urea) |

| 1287 | S=O stretching (sulfate) |

| 1247 | S=O stretching (sulfate) |

| 690 | O-S-O bending (sulfate) |

Data obtained from studies on avibactam sodium, the diastereomer of this compound.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory. A small amount of the sample is placed on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared spectrometer is used.

-

Data Collection: The spectrum is typically recorded over the mid-IR range (e.g., 4000 to 400 cm⁻¹). A background spectrum is collected and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify absorption peaks corresponding to the various functional groups in the molecule.

Synthesis and Structural Elucidation Workflow

The synthesis of this compound involves a multi-step process that requires careful control of stereochemistry. The structural integrity of the final product and key intermediates is confirmed through a series of analytical techniques.

Caption: Workflow for the synthesis and structural analysis of this compound.

Logical Relationship of Analytical Techniques

The structural elucidation of this compound relies on a combination of analytical techniques that provide complementary information.

Caption: Interrelation of analytical methods for structural confirmation.

Conclusion

The structural analysis of this compound is crucial for its development and application. While direct, comprehensive analytical data for this specific enantiomer is limited in the public domain, a robust analytical framework can be established based on the extensive studies of its diastereomer, avibactam sodium. This guide provides the foundational chemical information, expected analytical data, and standardized protocols to aid researchers in the structural characterization of this important molecule. Further studies, particularly single-crystal X-ray diffraction of this compound, would be invaluable to definitively establish its three-dimensional structure and compare it to that of avibactam.

References

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN106432060A - Preparation method for chiral isomers of key intermediate of Avibactam sodium - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Avibactam sodium(1192491-61-4) 1H NMR [m.chemicalbook.com]

The Enantiomer of Avibactam Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a potent, broad-spectrum β-lactamase inhibitor of the diazabicyclooctane class. It is used in combination with β-lactam antibiotics to treat serious infections caused by resistant Gram-negative bacteria. The biological activity of chiral molecules is often highly dependent on their stereochemistry. Avibactam possesses three chiral centers, leading to the possibility of multiple stereoisomers. The clinically approved and biologically active form is the (2S, 5R) stereoisomer. Its enantiomer, ent-Avibactam, possesses the opposite stereochemistry at all three chiral centers.

This technical guide provides a comprehensive overview of the enantiomer of Avibactam sodium, including its stereochemistry, and presents a detailed discussion of the synthesis and chiral separation methods relevant to its parent compound. It is important to note that while extensive research has been conducted on Avibactam, publicly available data directly comparing the quantitative biological activity of Avibactam and its enantiomer is scarce. This guide, therefore, focuses on the established data for Avibactam to provide a framework for understanding the potential properties and analytical considerations for its enantiomer.

Stereochemistry of Avibactam and its Enantiomer

Avibactam has a complex bicyclic structure with defined stereochemistry that is crucial for its inhibitory activity.

-

Avibactam: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

-

ent-Avibactam (Enantiomer): [(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

The spatial arrangement of the substituents on the diazabicyclooctane core dictates the molecule's ability to fit into the active site of β-lactamase enzymes.

Biological Activity of Avibactam

Avibactam is a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes. Its mechanism of action involves the formation of a stable, covalent acyl-enzyme intermediate, which effectively inactivates the β-lactamase.

Quantitative Data: In Vitro Inhibitory Activity of Avibactam

| β-Lactamase Enzyme | Ambler Class | Organism Source | Avibactam IC50 (nM) | Reference |

| TEM-1 | A | Escherichia coli | 8 | [1] |

| CTX-M-15 | A | Escherichia coli | 5 | [1] |

| KPC-2 | A | Klebsiella pneumoniae | 4 | [2] |

| SHV-1 | A | Klebsiella pneumoniae | 9 | [2] |

| AmpC | C | Pseudomonas aeruginosa | 110 | [2] |

| P99 | C | Enterobacter cloacae | 170 | [2] |

| OXA-10 | D | Pseudomonas aeruginosa | 1300 | [2] |

| OXA-48 | D | Klebsiella pneumoniae | 460 | [2] |

Experimental Protocols

β-Lactamase Inhibition Assay (General Protocol)

The inhibitory activity of a compound against a specific β-lactamase is typically determined using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by the β-lactamase results in a color change that can be monitored over time.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin (chromogenic substrate)

-

Inhibitor compound (e.g., Avibactam or its enantiomer)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well containing the different concentrations of the inhibitor.

-

Incubate the enzyme-inhibitor mixture for a defined period at a controlled temperature (e.g., 30 minutes at 37°C) to allow for the formation of the enzyme-inhibitor complex.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Synthesis and Chiral Separation

The synthesis of Avibactam involves multiple steps with the critical introduction of the correct stereochemistry. The separation of the desired (2S, 5R) enantiomer from other stereoisomers is a key challenge in the manufacturing process.

Synthetic Pathway Overview

Several synthetic routes to Avibactam have been reported. A common strategy involves the use of a chiral starting material to establish the desired stereocenters early in the synthesis. The following diagram illustrates a generalized synthetic pathway highlighting the key transformations.

References

In-Depth Technical Guide: ent-Avibactam Sodium (CAS Number 396731-20-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-Avibactam sodium, the enantiomer of the clinically significant β-lactamase inhibitor avibactam, is a compound of interest in the study of stereoselectivity in drug-receptor interactions. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic and purification protocol, its known biological activity, and its mechanism of action. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Avibactam sodium is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor that has been successfully developed in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Its enantiomer, this compound, while not clinically utilized, is a crucial chemical probe for understanding the stringent stereochemical requirements of the active sites of β-lactamase enzymes. The study of enantiomeric pairs like avibactam and ent-avibactam provides valuable insights into the principles of chiral recognition in biological systems.

Chemical and Physical Properties

Quantitative data for this compound is not widely published in peer-reviewed literature. The following data is compiled from commercial supplier information and publicly available databases.[3][4][5][6][7][8][9] A Certificate of Analysis should be obtained from the supplier for batch-specific data.

| Property | Value | Source |

| CAS Number | 396731-20-7 | [3][4][5][6][7][8][9] |

| Molecular Formula | C₇H₁₀N₃NaO₆S | [3][4][5][6][7][8][9] |

| Molecular Weight | 287.22 g/mol | [6] |

| IUPAC Name | sodium;[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | [9] |

| Appearance | White to off-white solid | Inferred from avibactam data |

| Solubility | Soluble in water, DMSO | [8] |

| Storage | 2-8°C, protected from air and light | [8] |

Computed Properties (from PubChem CID 74084951): [5]

| Property | Value |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 6 |

| Rotatable Bond Count | 3 |

| Exact Mass | 287.01880050 Da |

| Topological Polar Surface Area | 141 Ų |

Spectral Data

Experimental Protocols

A specific, validated experimental protocol for the synthesis and purification of this compound is not published in detail. However, based on the literature for the synthesis of avibactam and the separation of its chiral isomers, a plausible protocol can be devised.[13][14][15]

Stereoselective Synthesis of a Key Chiral Intermediate

The synthesis of ent-avibactam would likely proceed through a stereoselective route to establish the desired (1R, 2S, 5R) stereochemistry. This can be achieved through asymmetric synthesis or by separation of diastereomeric intermediates. A reported method for preparing chiral isomers of a key intermediate for avibactam provides a basis for this approach.[13]

Workflow for Chiral Intermediate Synthesis:

Caption: Workflow for obtaining the key chiral intermediate for ent-avibactam.

Final Synthetic Steps and Purification

Following the formation of the key intermediate, subsequent steps would involve the formation of the diazabicyclooctane core, introduction of the carbamoyl group, and sulfation, followed by salt formation and final purification.

Chiral HPLC Purification

The final product or a key intermediate would likely require chiral HPLC for the separation of any remaining enantiomeric or diastereomeric impurities. A variety of chiral stationary phases (CSPs) are available for the separation of enantiomers. Polysaccharide-based CSPs are often effective for a wide range of compounds.[16][17]

General Chiral HPLC Method Development Workflow:

Caption: General workflow for the chiral HPLC purification of ent-avibactam.

Biological Activity

While avibactam is a potent inhibitor of Ambler class A, C, and some class D β-lactamases, the biological activity of its enantiomer, ent-avibactam, is expected to be significantly reduced or absent due to the stereospecific nature of enzyme-inhibitor interactions.[1][18][19]

One commercial source suggests that this compound does exhibit inhibitory activity against TEM-1 and P99 enzymes, with an IC₅₀ value much lower than that of clavulanic acid.[20] However, this information has not been corroborated in peer-reviewed scientific literature. A direct comparative study of the inhibitory profiles of avibactam and ent-avibactam is needed to definitively characterize the biological activity of the enantiomer.

Mechanism of Action

The mechanism of action of avibactam involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of β-lactamase enzymes.[18][19] This prevents the hydrolysis of β-lactam antibiotics.

Proposed Interaction of ent-Avibactam with β-Lactamase:

Caption: Proposed interaction of ent-avibactam with the β-lactamase active site.

Due to its different stereochemistry, it is hypothesized that ent-avibactam cannot adopt the correct orientation within the β-lactamase active site to allow for the nucleophilic attack by the active site serine residue. This would prevent the formation of the covalent acyl-enzyme complex, thus rendering it inactive as a β-lactamase inhibitor.

Conclusion

This compound is an important tool for probing the stereochemical requirements of β-lactamase enzymes. While detailed experimental data is not as readily available as for its clinically used enantiomer, this guide provides a consolidated overview of its known properties and plausible experimental procedures. Further research, particularly direct comparative studies of the biological activity of the avibactam enantiomers, is warranted to fully elucidate the role of stereochemistry in the inhibition of β-lactamases. Researchers are encouraged to obtain compound-specific data from commercial suppliers to ensure the accuracy of their investigations.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | CAS No- 396731-20-7 | Simson Pharma Limited [simsonpharma.com]

- 4. This compound | 396731-20-7 | WQA73120 | Biosynth [biosynth.com]

- 5. ent-AvibactamSodiumSalt | C7H10N3NaO6S | CID 74084951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound Salt | 396731-20-7 - Coompo [coompo.com]

- 9. Avibactam sodium, (+)- | C7H10N3NaO6S | CID 44601390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS No.396731-20-7,1,6-Diazabicyclo[3.2.1]octane-2-carboxamide, 7-oxo-6-(sulfooxy)-, monosodium salt, (1R,2S,5R)-rel- Suppliers [lookchem.com]

- 11. Avibactam sodium(1192491-61-4) 1H NMR spectrum [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. CN106432060A - Preparation method for chiral isomers of key intermediate of Avibactam sodium - Google Patents [patents.google.com]

- 14. Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. CN108239089B - Method for synthesizing avibactam sodium - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. jsmcentral.org [jsmcentral.org]

- 18. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for in vitro Assays of ent-Avibactam Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam is the enantiomer of avibactam, a clinically significant β-lactamase inhibitor. Avibactam, in combination with β-lactam antibiotics, is a potent therapeutic agent against infections caused by multidrug-resistant Gram-negative bacteria.[1] It restores the efficacy of these antibiotics by inhibiting a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes.[2][3][4] The mechanism of action involves a unique reversible covalent inhibition, which distinguishes it from other β-lactamase inhibitors like clavulanic acid and tazobactam.[2][3][4][5]

These application notes provide detailed protocols for the in vitro evaluation of ent-avibactam sodium. While specific data for ent-avibactam is limited in the public domain, the methodologies presented here for avibactam can be directly adapted for the characterization of its enantiomer. The provided quantitative data for avibactam serves as a crucial reference point for these investigations.

Mechanism of Action of Avibactam

Avibactam is a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor.[2] Its inhibitory mechanism proceeds through a two-step, reversible covalent modification of the active site serine of the β-lactamase enzyme.[5][6]

-

Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of the avibactam urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that undergo hydrolysis, the acyl-enzyme intermediate with avibactam is reversible. The ring can reform, releasing the intact and active avibactam molecule. This recyclization process is slow, resulting in a prolonged inhibition of the enzyme.[5]

Biochemical Assays: β-Lactamase Inhibition

Biochemical assays are fundamental for determining the inhibitory potency of ent-avibactam against purified β-lactamase enzymes. The most common method involves monitoring the hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

Protocol 1: Determination of IC50 for β-Lactamase Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of ent-avibactam against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15, KPC-2, AmpC)

-

This compound

-

Chromogenic substrate (e.g., Nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 490 nm (for nitrocefin)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in the assay buffer to create a stock solution (e.g., 1 mM).

-

Prepare serial dilutions of the ent-avibactam stock solution in assay buffer to achieve a range of concentrations to be tested.

-

Prepare a working solution of the β-lactamase enzyme in the assay buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.

-

Prepare a working solution of the chromogenic substrate (e.g., 100 µM nitrocefin) in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of the β-lactamase working solution to each well.

-

Add an equal volume of each ent-avibactam dilution to the respective wells. Include a control well with assay buffer instead of the inhibitor.

-

Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined pre-incubation period (e.g., 10-30 minutes).

-

-

Initiate Reaction and Measure:

-

Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate working solution to all wells.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 490 nm for nitrocefin) over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each concentration of ent-avibactam.

-

Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the ent-avibactam concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Quantitative Data: Avibactam β-Lactamase Inhibition

The following table summarizes the reported IC50 values and kinetic parameters for avibactam against various β-lactamases. This data can serve as a benchmark for studies on ent-avibactam.

| β-Lactamase | Enzyme Class | Organism Source | IC50 (µM) | k2/Ki (M⁻¹s⁻¹) | Reference |

| TEM-1 | A | E. coli | 0.008 | 4.4 x 10⁴ | [5] |

| CTX-M-15 | A | E. coli | 0.002 | 1.0 x 10⁵ | [7] |

| KPC-2 | A | K. pneumoniae | 0.021 | 1.1 x 10⁴ | [7] |

| AmpC | C | P. aeruginosa | 0.019 | 2.0 x 10³ | [7] |

| AmpC | C | E. cloacae | - | 1.4 x 10³ | [7] |

| OXA-10 | D | P. aeruginosa | - | 1.1 x 10¹ | [7] |

| OXA-48 | D | K. pneumoniae | 0.54 | - | [8] |

Cell-Based Assays: Antimicrobial Susceptibility Testing

Cell-based assays are essential for evaluating the ability of ent-avibactam to restore the activity of β-lactam antibiotics against resistant bacterial strains.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the MIC of a β-lactam antibiotic in the presence of a fixed concentration of ent-avibactam.

Materials:

-

Bacterial strains of interest (e.g., β-lactamase-producing E. coli, K. pneumoniae, P. aeruginosa)

-

β-lactam antibiotic (e.g., ceftazidime, aztreonam)

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Prepare Assay Plates:

-

Prepare a working solution of ent-avibactam in CAMHB at a fixed concentration (e.g., 8 µg/mL, to achieve a final concentration of 4 µg/mL in the wells).

-

In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic in the CAMHB containing the fixed concentration of ent-avibactam.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the prepared bacterial inoculum.

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determine MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth.

-

Protocol 3: Checkerboard Synergy Assay

The checkerboard assay is used to systematically evaluate the synergistic, additive, indifferent, or antagonistic interactions between two antimicrobial agents, such as a β-lactam antibiotic and ent-avibactam.

Procedure:

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional gradient of the two drugs.

-

Serially dilute the β-lactam antibiotic along the x-axis and ent-avibactam along the y-axis.

-

The final plate will contain wells with varying concentrations of each drug alone and in combination.

-

-

Inoculation and Incubation:

-

Inoculate the plate with the bacterial suspension as described in the broth microdilution protocol.

-

Incubate under the same conditions.

-

-

Data Analysis:

-

Determine the MIC of each drug alone and in combination.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth:

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

-

Interpret the FICI values:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

References

- 1. researchgate.net [researchgate.net]

- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of ent-Avibactam Sodium in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Avibactam sodium is the enantiomer of Avibactam sodium, a potent, non-β-lactam β-lactamase inhibitor.[1][2] Avibactam itself restores the efficacy of β-lactam antibiotics against a broad range of β-lactamase-producing bacteria by inhibiting Ambler class A, class C, and some class D enzymes.[3][4][5][6][7] The primary mechanism of action involves covalent, but reversible, binding to the active site of the β-lactamase, which protects the partner antibiotic from degradation.[4][6][7]

ent-Avibactam is described as a β-lactamase inhibitor with broad-spectrum antibacterial activity, particularly when combined with antibiotics like ceftazidime to combat Enterobacteriaceae.[8][9] These application notes provide a comprehensive guide for researchers to utilize this compound in bacterial cell culture for antimicrobial susceptibility testing and mechanism-of-action studies.

Disclaimer: While ent-Avibactam is the enantiomer of Avibactam, its specific biological activity, potency, and optimal working concentrations may differ. The following protocols are based on established methods for Avibactam and should be considered a starting point. Researchers must perform their own validation and optimization experiments for ent-Avibactam.

Mechanism of Action: β-Lactamase Inhibition

Avibactam protects β-lactam antibiotics (e.g., ceftazidime, aztreonam) from enzymatic degradation by bacterial β-lactamases. The inhibition mechanism is a two-step process:

-

Acylation: The serine residue in the active site of the β-lactamase attacks the carbonyl group of Avibactam, leading to the opening of the Avibactam ring and the formation of a covalent acyl-enzyme intermediate.[4] This inactivates the enzyme.

-

Deacylation (Reversible): Unlike many other inhibitors that lead to permanent inactivation, the reaction with Avibactam is reversible. The intermediate can undergo deacylation, which results in the recyclization and regeneration of the intact, active Avibactam molecule.[4][7][10] This reversibility contributes to its sustained inhibitory effect.

Product Information and Handling

| Property | Information |

| Chemical Name | This compound |

| Synonyms | AVE1330A, Sodium (2R, 5S)-2-carbamoyl-7-oxo-1, 6-diazabicyclo[3.2.1]octan-6-yl sulfate |

| Molecular Formula | C₇H₁₀N₃NaO₆S[9] |

| Molecular Weight | 287.22 g/mol [2] |

| Appearance | White to yellow powder |

| Storage | Store powder at -20°C under inert gas.[11] |

Preparation of Stock Solution

It is recommended to prepare a high-concentration stock solution in a sterile solvent, which can then be diluted to the final working concentration for experiments.

-

Solvent Selection: Use sterile, nuclease-free water or 0.9% sodium chloride solution.[12][13]

-

Aseptic Technique: Work in a laminar flow hood to maintain sterility.

-

Calculation:

-

Example for a 10 mg/mL (10,000 µg/mL) stock solution:

-

Weigh out 10 mg of this compound powder.

-

Dissolve in 1 mL of sterile water.

-

-

Dissolution: Mix gently by vortexing or inverting the tube until the powder is completely dissolved. The constituted solution should be clear.[13]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stability under these conditions should be validated by the end-user. For short-term use, diluted solutions in infusion bags may be stored at 2-8°C for up to 24 hours.[12]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the MIC of a β-lactam antibiotic in combination with a fixed concentration of ent-Avibactam against a bacterial isolate. The standard method follows Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound stock solution

-

β-lactam antibiotic (e.g., Ceftazidime, Aztreonam) stock solution

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial isolate, cultured overnight on appropriate agar

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Plate Preparation:

-

Prepare a solution of CAMHB containing ent-Avibactam at twice the desired final fixed concentration (e.g., for a final concentration of 4 µg/mL, prepare an 8 µg/mL solution).

-

In a 96-well plate, add 100 µL of the ent-Avibactam/CAMHB solution to wells 1 through 11. Add 100 µL of standard CAMHB (without inhibitor) to well 12 (growth control).

-

Prepare a high-concentration solution of the β-lactam antibiotic. Add 100 µL of this solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the control for ent-Avibactam alone.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well (1-12). This will bring the final volume to 200 µL and dilute the antibiotic and inhibitor concentrations by half, achieving the final desired concentrations.

-

-

Incubation:

-

Reading Results:

-

The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of ent-Avibactam) that completely inhibits visible bacterial growth.

-

Protocol 2: Disk Diffusion and Gradient Strip Synergy Testing

These methods provide a qualitative or quantitative assessment of the synergistic activity of ent-Avibactam with a β-lactam antibiotic.

A. Gradient Strip (MIC Test Strip) Method:

-

Inoculum and Plating: Prepare a bacterial lawn on a Mueller-Hinton Agar (MHA) plate as described for disk diffusion.[15]

-

Strip Application: Aseptically apply a MIC Test Strip containing a gradient of the β-lactam antibiotic (e.g., ceftazidime) onto the agar surface.[15]

-

ent-Avibactam Application: For synergy testing, ent-Avibactam can be incorporated into the MHA at a fixed concentration (e.g., 4 µg/mL) before pouring the plates.[16]

-

Incubation: Incubate plates inverted at 35 ± 2°C for 16-20 hours.[17]

-

Reading Results: The MIC is read where the edge of the elliptical zone of inhibition intersects the strip.[17] A significant reduction in the MIC on the ent-Avibactam-containing plate compared to a standard MHA plate indicates synergy.

B. Disk Synergy (Disk Approximation) Method:

-

Inoculum and Plating: Prepare a bacterial lawn on an MHA plate.

-

Disk Placement: Place a disk containing the β-lactam antibiotic (e.g., ceftazidime 30 µg) on the agar. Place a blank disk impregnated with a known amount of ent-Avibactam solution nearby (typically 15-20 mm edge-to-edge).

-

Incubation: Incubate as described above.

-

Reading Results: A synergistic effect is indicated by an enhancement or "keyhole" shape of the inhibition zone between the two disks.

Data Presentation

Quantitative data from MIC experiments should be tabulated for clear comparison. The table below shows example data for Avibactam to illustrate the expected format. Researchers should generate their own data for ent-Avibactam.

Table 1: Example MIC Values (µg/mL) of Ceftazidime Alone and in Combination with a Fixed Concentration of Avibactam (4 µg/mL)

| Bacterial Strain | β-Lactamase Produced | Ceftazidime MIC (µg/mL) | Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL) | Fold Reduction |

| E. coli ATCC 25922 | None (Control) | 0.25 | 0.25 | 1 |

| K. pneumoniae (ESBL+) | CTX-M-15 | 128 | 1 | 128 |

| K. pneumoniae (KPC+) | KPC-2 | 256 | 2 | 128 |

| P. aeruginosa (AmpC+) | Overexpressed AmpC | 64 | 4 | 16 |

| E. cloacae (AmpC+) | Inducible AmpC | 32 | 1 | 32 |

Note: Data are illustrative and based on published results for Avibactam. Actual results for ent-Avibactam must be determined experimentally.

Conclusion